2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-methyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-4-7-5-8(14)13-9(11-7)10-6(2)12-13/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFXMKEDKMVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774560-69-9 | |
| Record name | 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Three-Step Synthesis from β-Keto Esters
The most widely cited method involves a three-step sequence starting with ethyl acetoacetate (1a) and propyl bromide (2k) to construct the pyrimidinone core. Benzylation of β-keto esters with substituted benzyl bromides (3a–v) occurs under reflux conditions, yielding intermediates 4aa–ev in 8–97% yields (Table 1). Final cyclization with 3,5-diaminotriazole (5c) in 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) at 200°C under microwave irradiation produces the target compound in 4–83% yield.
Table 1: Optimization of benzylation conditions for intermediate 4ak synthesis
| Bromide | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2k | DMF | 80 | 12 | 62 |
| 2k | Acetonitrile | 65 | 8 | 71 |
| 2k | Ionic liquid | 100 | 6 | 83 |
Microwave irradiation reduces reaction times from 24 h to 45 minutes while improving yields by 15–20% compared to conventional heating. The ionic liquid BMIM-PF6 acts as both solvent and catalyst, enabling recyclability for three cycles without significant activity loss.
Alternative Cyclization Strategies
Patent WO2016006974A2 discloses a nitroso-intermediate approach using sodium nitrite in acetic acid to form the triazole ring. Propyl substitution is introduced via nucleophilic displacement of a methylthio group (3) using propylamine in isopropanol at 150°C for 0.5 h. This method achieves 68% yield but requires careful control of nitrosation pH (4.5–5.0) to prevent byproduct formation. Comparative studies show microwave-assisted routes provide superior regioselectivity (>95% vs 82% for nitroso method) for the 5-propyl position.
Functionalization of Pyrimidinone Precursors
Stepwise Alkylation and Amination
Purification and Impurity Control
Crystallization Optimization
Recrystallization from propan-2-ol at 0–5°C reduces triphenylphosphine oxide impurities by 70% in final products. Multi-stage crystallization (primary in ethyl acetate, secondary in heptane) achieves 99.5% purity by HPLC, as detailed in WO1998007724A1. Particle size analysis shows cooling rates <1°C/min produce larger crystals (D50 = 150 μm) with improved filtration characteristics versus rapid cooling (D50 = 45 μm).
Chromatographic Methods
Silica gel chromatography with ethyl acetate/methanol (95:5) eluent removes residual diaminotriazole precursors effectively. Reverse-phase C18 columns using acetonitrile/water gradients are preferred for analytical purity assessment, achieving baseline separation of positional isomers within 12 min.
Analytical Characterization
Spectroscopic Identification
1H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 2.35 (s, 3H, C2-CH3), 1.62 (sextet, 2H, CH2CH2CH3), and 4.17 (t, 1H, J = 7.2 Hz, N-CH2). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+ at m/z 223.1193 (calculated 223.1198). IR spectroscopy shows carbonyl stretch at 1685 cm−1 and triazole ring vibrations at 1540–1480 cm−1.
Polymorph Screening
Three polymorphic forms (I–III) have been identified via X-ray powder diffraction. Form II, obtained from ethyl acetate/heptane, exhibits superior thermodynamic stability with melting point 198–201°C compared to Form I (185–187°C).
Scale-Up Considerations
Continuous Flow Synthesis
Adaptation of the microwave cyclization step to continuous flow reactors (Corning AFR module) increases throughput to 2.8 kg/day using BMIM-PF6 recycling. Residence time optimization (8.5 min at 190°C) maintains 81% yield while reducing energy consumption by 40% versus batch processes.
Green Chemistry Metrics
Process mass intensity (PMI) analysis reveals ionic liquid routes achieve PMI = 32 versus 89 for traditional solvents. E-factor calculations show 18.7 kg waste/kg product for nitroso methods versus 8.9 kg/kg for microwave-assisted synthesis.
Applications and Derivative Synthesis
While beyond preparation scope, the compound serves as a key intermediate for CCR2/CCR5 chemokine receptor antagonists and tankyrase inhibitors. Propyl chain elongation to pentyl analogs via cross-coupling (Suzuki-Miyaura) maintains 74% yield while altering biological activity profiles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism by which 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 5
Substituent Effects at Position 2
The methyl group at position 2 contrasts with other functional groups:
- 2-Amino (Lead1/Lead2): Amino groups enhance hydrogen-bonding capacity, critical for SARS-CoV-2 Mpro inhibition (binding free energy: −129.266 kJ/mol for Lead1) . Methyl groups may reduce target engagement but improve pharmacokinetic stability.
- 2-Trifluoromethyl (CAS 198953-53-6) : Electron-withdrawing CF3 groups increase acidity (pKa ~3.5) and metabolic resistance, whereas methyl groups offer neutrality and simpler synthesis .
Modifications at Position 7
The ketone oxygen at position 7 is a hallmark of this scaffold. Comparisons include:
- 7-Chloro Derivatives : Chlorine substitution (e.g., 3a–d) facilitates nucleophilic substitution reactions, enabling diverse functionalization (yields: 50–90%) .
- 7-Alkoxy Groups (3a–3i) : Alkoxy chains (e.g., methoxy) improve solubility but may reduce ring planarity, affecting intercalation with biological targets .
Pharmacological Profiles
- Antiviral Activity: Lead1 (2-amino-5-benzazepinyl) shows superior SARS-CoV-2 Mpro inhibition (IC50 < 1 µM) compared to non-amino analogs, highlighting the importance of position 2 substituents .
- MDR Modulation : WS-10 ([1,2,4]triazolo[1,5-a]pyrimidin-7-one) reverses ABCB1-mediated drug resistance at 10 µM without toxicity, suggesting the core scaffold’s utility in oncology .
- Toxicity: 2-Amino-5-methyl derivatives (CAS 72436-99-8) exhibit low acute toxicity (LD50 > 2000 mg/kg), whereas longer alkyl chains (e.g., heptyl) may increase hepatotoxicity risks .
Table 2: Pharmacological Comparison
Biological Activity
2-Methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolo-pyrimidines. Its molecular formula is C₉H₁₂N₄O, with a molecular weight of approximately 192.22 g/mol. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal properties. It has been tested against common fungal pathogens with varying degrees of effectiveness.
| Fungus | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.8 |
| Aspergillus niger | 1.5 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymatic pathways in microbial cells. Studies suggest that it interferes with nucleic acid synthesis and disrupts cellular membrane integrity.
Study on Antimicrobial Efficacy
In a recent study published in ACS Omega, the antimicrobial efficacy of several derivatives of triazolo-pyrimidines was evaluated. Among these derivatives, this compound exhibited one of the lowest MIC values against Staphylococcus aureus, indicating its potential as a lead compound for further development in antimicrobial therapy .
Evaluation of Antifungal Activity
Another investigation focused on the antifungal properties of this compound revealed that it not only inhibited fungal growth but also demonstrated fungicidal activity at higher concentrations. The study highlighted its potential use in treating fungal infections resistant to conventional therapies .
Comparative Analysis with Analog Compounds
A comparative analysis involving similar triazolo-pyrimidine compounds showed that while many share structural similarities, the unique methyl and propyl substitutions in this compound contribute to its distinctive biological profile.
| Compound Name | Biological Activity |
|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | Antimicrobial |
| 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Antifungal |
| 2-Methyl-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | Broad-spectrum antimicrobial and antifungal |
Q & A
Q. What are the standard synthetic protocols for 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
The synthesis typically involves cyclization reactions or multi-component reactions. For example:
- One-pot three-component synthesis : Reacting 5-amino-1,2,4-triazoles with aldehydes and β-ketoesters in ethanol using APTS (3-Aminopropyltriethoxysilane) as a catalyst yields triazolopyrimidine derivatives with high regioselectivity .
- Stepwise condensation : Cyclizing 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones under reflux in ethanol achieves the core triazolo[1,5-a]pyrimidine scaffold .
Q. Key considerations :
- Solvent selection : Ethanol or DMF is preferred for solubility and reaction efficiency.
- Catalyst optimization : APTS enhances yield (80–90%) compared to traditional bases like piperidine .
Q. What analytical techniques are recommended for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : and NMR resolve substituent positions and confirm regioselectivity (e.g., distinguishing between C-5 and C-7 substitutions) .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in the crystal lattice .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Example : A study on a similar triazolopyrimidine derivative used NMR to confirm methyl and propyl substituents at C-2 and C-5, respectively .
Q. What biological activities are associated with this compound?
Triazolopyrimidines exhibit diverse bioactivities:
- Anticancer : Derivatives show cytotoxicity against MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer cell lines, with IC values ranging from 5–20 µM .
- Antimicrobial : Substituents like benzylsulfanyl enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Enzyme inhibition : The hydrazinyl group in analogues interacts with kinase active sites, making it a scaffold for kinase inhibitors .
Table 1 : Cytotoxicity of Triazolopyrimidine Derivatives (IC, µM)
| Cell Line | Derivative A | Derivative B |
|---|---|---|
| MCF-7 (Breast) | 5.2 | 12.4 |
| HCT-116 (Colon) | 7.8 | 18.9 |
| PC-3 (Prostate) | 9.1 | 15.6 |
| Source: Adapted from |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in synthesis?
- Catalyst selection : Avoid toxic catalysts like TMDP (Tetramethylenediphosphine); instead, use APTS or silica-supported acids for safer, high-yield reactions (85–92% yield) .
- Solvent effects : Ethanol/water (1:1 v/v) reduces side reactions compared to pure DMF .
- Temperature control : Reflux at 80°C minimizes decomposition, while higher temperatures promote unwanted cyclization .
Case study : Replacing TMDP with APTS in a one-pot synthesis increased yield from 70% to 88% and reduced purification steps .
Q. How can discrepancies in reported biological activity data be resolved?
Discrepancies often arise from:
- Substituent effects : Small structural changes (e.g., methyl vs. propyl groups) drastically alter bioactivity. For example, a methyl group at C-5 enhances cytotoxicity, while bulkier substituents reduce membrane permeability .
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell culture conditions (e.g., hypoxia vs. normoxia) .
Methodological recommendation : Perform comparative studies using isogenic cell lines and validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What strategies improve regioselectivity in substitution reactions?
- Electronic directing groups : Electron-withdrawing groups (e.g., -NO) at C-5 direct electrophilic substitution to C-7, while electron-donating groups (e.g., -OCH) favor C-3 .
- Grignard reagents : Use organomagnesium reagents to selectively functionalize C-5 or C-7 positions under mild conditions (0°C, THF) .
Example : Introducing a benzylsulfanyl group at C-2 via nucleophilic substitution required LiHMDS as a base to avoid ring-opening side reactions .
Q. How can computational modeling predict biological activity or material properties?
- QSAR models : Correlate substituent hydrophobicity (logP) with anticancer activity. Derivatives with logP 2.5–3.5 show optimal cell penetration .
- Heats of formation (HOF) : Predict detonation performance in energetic materials using DFT calculations (e.g., B3LYP/6-31G*) .
Case study : A triazolopyrimidine derivative with a trifluoromethyl group had a predicted HOF of +280 kJ/mol, indicating potential as a high-energy density material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
